N-(2-Ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(2-Ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[2,3-d]pyrimidine core with an ethylphenyl group at the nitrogen atom and two methyl groups at the 5 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the condensation of 2-amino-3-carboxythiophene with formimidamide, followed by chlorination and nucleophilic substitution reactions . The reaction conditions often include the use of formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal as reagents, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated synthesis and purification systems can streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-Ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The pathways involved in its mechanism of action include the inhibition of inflammatory mediators, disruption of microbial cell walls, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has similar structural features and biological activities.
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thienopyrimidine core and exhibit diverse biological activities.
Phenyl-1,2,4-triazoles: These compounds have a similar aromatic structure and are used in various medicinal applications.
Uniqueness
N-(2-Ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the ethylphenyl group and the two methyl groups at the 5 and 6 positions enhances its interaction with molecular targets and improves its pharmacokinetic properties.
Properties
CAS No. |
917907-26-7 |
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Molecular Formula |
C16H17N3S |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H17N3S/c1-4-12-7-5-6-8-13(12)19-15-14-10(2)11(3)20-16(14)18-9-17-15/h5-9H,4H2,1-3H3,(H,17,18,19) |
InChI Key |
XFXHUJRSYLNGIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C3C(=C(SC3=NC=N2)C)C |
Origin of Product |
United States |
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